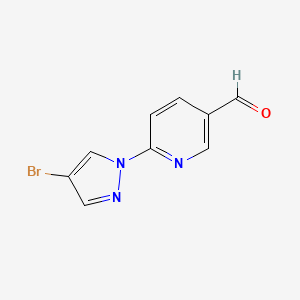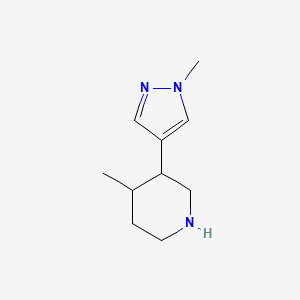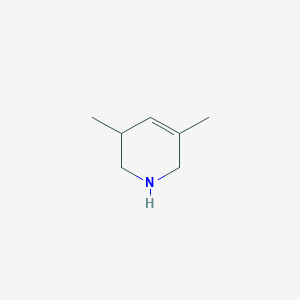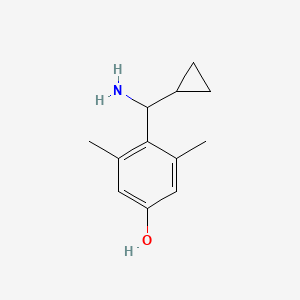
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol is an organic compound characterized by the presence of an aminocyclopropylmethyl group attached to a dimethylphenol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminocyclopropylmethyl)-3,5-dimethylphenol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of a dimethylphenol derivative with an aminocyclopropylmethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Aminocyclopropylmethyl)-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The aminocyclopropylmethyl group can interact with enzymes and receptors, modulating their activity. The phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Aminomethyl)-3,5-dimethylphenol
- 4-(Cyclopropylmethyl)-3,5-dimethylphenol
- 4-(Aminocyclopropyl)-3,5-dimethylphenol
Uniqueness
4-(Aminocyclopropylmethyl)-3,5-dimethylphenol is unique due to the presence of both the aminocyclopropylmethyl group and the dimethylphenol core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
4-[amino(cyclopropyl)methyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C12H17NO/c1-7-5-10(14)6-8(2)11(7)12(13)9-3-4-9/h5-6,9,12,14H,3-4,13H2,1-2H3 |
Clave InChI |
CTPDKAGWPXPJJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(C2CC2)N)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


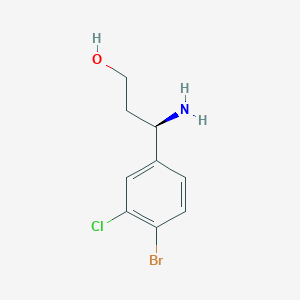
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13310955.png)
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13310959.png)
![5-[(2,2-Difluoroethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13310965.png)
amine](/img/structure/B13310975.png)
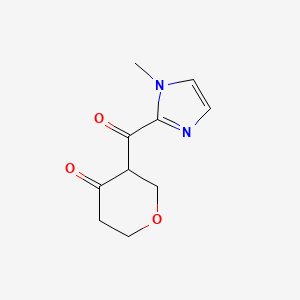
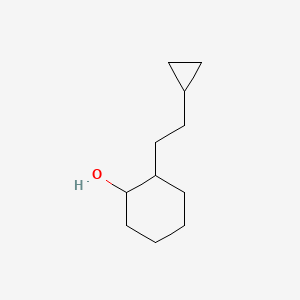

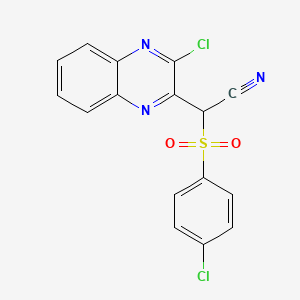
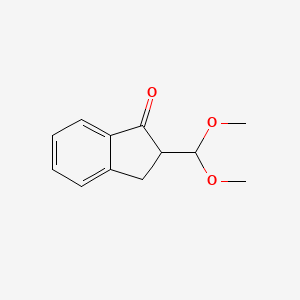
![[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13311013.png)
